molecular formula C12H17ClO3S B2536705 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride CAS No. 1094454-32-6

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride

Cat. No.: B2536705
CAS No.: 1094454-32-6
M. Wt: 276.78
InChI Key: WBFLMOSRQCWHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound features a propan-2-yl group and a propoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied. This often involves looking at how the compound interacts with biological macromolecules .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies and by referencing material safety data sheets .

Future Directions

Future research on a compound could involve exploring its potential applications (e.g., as a pharmaceutical drug or a chemical reagent), optimizing its synthesis, or investigating its mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride typically involves the sulfonation of the corresponding benzene derivative followed by chlorination. One common method is to start with 3-(Propan-2-yl)-4-propoxybenzene, which undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert it into the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which replace the chloride atom to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Although less common, the aromatic ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfones: Formed by the oxidation of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: Similar in structure but with a methyl group instead of the propan-2-yl and propoxy groups.

    Benzene-1-sulfonyl Chloride: Lacks the additional substituents on the benzene ring.

    4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the propan-2-yl and propoxy groups.

Uniqueness

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is unique due to the presence of both the propan-2-yl and propoxy groups on the benzene ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The combination of these groups also allows for the fine-tuning of the compound’s physical and chemical properties, which can be advantageous in various applications.

Properties

IUPAC Name

3-propan-2-yl-4-propoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFLMOSRQCWHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.